molecular formula C13H18N2O3 B1195907 Heptabarbital CAS No. 509-86-4

Heptabarbital

Cat. No.: B1195907
CAS No.: 509-86-4
M. Wt: 250.29 g/mol
InChI Key: PAZQYDJGLKSCSI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Heptabarbital, also known as Heptabarb, primarily targets the Gamma-aminobutyric acid (GABA) receptors . These receptors are crucial for maintaining the balance between neuronal excitation and inhibition in the central nervous system . This compound potentiates the effect of GABA at these receptors .

Mode of Action

This compound works by binding to the GABAA receptor at either the alpha or the beta subunit . These binding sites are distinct from GABA itself and also distinct from the benzodiazepine binding site . Like benzodiazepines, barbiturates potentiate the effect of GABA at this receptor . This binding decreases input resistance, depresses burst and tonic firing, especially in ventrobasal and intralaminar neurons, while at the same time increasing burst duration and mean conductance at individual chloride channels . This increases both the amplitude and decay time of inhibitory postsynaptic currents .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic system . By potentiating the effect of GABA, this compound enhances the inhibitory effect of GABA on neuronal excitability, leading to sedation and hypnosis . In addition to this GABA-ergic effect, barbiturates also block the AMPA receptor, a subtype of glutamate receptor . Glutamate is the principal excitatory neurotransmitter in the mammalian CNS .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, play a crucial role in its bioavailability and therapeutic effect . .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the potentiation of GABA’s inhibitory effects on neuronal excitability . This results in decreased neuronal firing and increased inhibitory postsynaptic currents, leading to sedation and hypnosis .

Action Environment

Environmental factors, including certain diseases, changes in physiology, concomitant use of other drugs, and other environmental factors, can have profound effects on the pharmacokinetics of drugs like this compound . These factors can influence this compound’s action, efficacy, and stability, potentially leading to inter-individual variation in response .

Biochemical Analysis

Biochemical Properties

Heptabarbital plays a significant role in biochemical reactions by interacting with several key biomolecules. It binds to the gamma-aminobutyric acid (GABA) receptor, specifically the GABAA receptor, at either the alpha or beta subunit. This binding potentiates the effect of GABA, an inhibitory neurotransmitter, leading to decreased neuronal excitability . Additionally, this compound blocks the AMPA receptor, a subtype of glutamate receptor, which further contributes to its inhibitory effects on the central nervous system . This compound also interacts with neuronal nicotinic acetylcholine receptors, acting as an antagonist .

Cellular Effects

This compound influences various cellular processes and cell types. By binding to the GABAA receptor, this compound decreases input resistance and depresses burst and tonic firing in neurons, particularly in ventrobasal and intralaminar neurons . This results in increased burst duration and mean conductance at individual chloride channels, enhancing the amplitude and decay time of inhibitory postsynaptic currents . The blocking of AMPA receptors by this compound reduces excitatory neurotransmission, further contributing to its sedative effects . These interactions impact cell signaling pathways, gene expression, and cellular metabolism, leading to the overall sedative and hypnotic effects of this compound .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the GABAA receptor at distinct sites from GABA and benzodiazepines . This binding potentiates the effect of GABA, leading to increased inhibitory postsynaptic currents . This compound also blocks the AMPA receptor, reducing excitatory neurotransmission . Additionally, this compound acts as an antagonist at neuronal nicotinic acetylcholine receptors . These molecular interactions result in the overall sedative and hypnotic effects of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound has been shown to have a half-life of 6.1 to 11.2 hours, indicating its stability and duration of action . Studies using electroencephalogram (EEG) analysis in rats have demonstrated that this compound induces burst suppression with isoelectric periods, which gradually recover to baseline EEG levels over time . These temporal effects highlight the stability and duration of this compound’s sedative effects in laboratory settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In male Wistar rats, intravenous infusion of this compound at a rate of 6-9 mg/kg per minute until burst suppression with isoelectric periods of 5 seconds or longer was observed . Higher doses of this compound may lead to increased sedative effects and potential toxicity . It is important to carefully monitor and adjust dosages to avoid adverse effects in animal models .

Metabolic Pathways

This compound undergoes hepatic metabolism, primarily through phase I and phase II metabolic reactions . Phase I reactions involve oxidation, reduction, and hydrolysis, introducing hydrophilic groups to the molecule . Phase II reactions involve conjugation with glucuronic acid, glutathione, or other cofactors, further increasing the molecule’s hydrophilicity and facilitating its excretion . These metabolic pathways ensure the efficient elimination of this compound from the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It binds to the GABAA receptor at either the alpha or beta subunit, facilitating its transport across cell membranes . Additionally, this compound’s interaction with neuronal nicotinic acetylcholine receptors may influence its distribution within the central nervous system . The transport and distribution of this compound are crucial for its sedative and hypnotic effects .

Subcellular Localization

This compound’s subcellular localization is primarily within the central nervous system, where it interacts with GABAA receptors and other neuronal receptors . The binding of this compound to these receptors occurs at specific subunits, ensuring its targeted effects on neuronal activity . The subcellular localization of this compound is essential for its role in modulating neuronal excitability and inducing sedation .

Preparation Methods

One common method involves the reaction of cycloheptanone with diethyl malonate in the presence of sodium ethoxide, followed by cyclization with urea to form the barbiturate ring . Industrial production methods typically involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Heptabarbital undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites. Common reagents for oxidation include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives. Sodium borohydride is a common reducing agent used in these reactions.

    Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another. For example, halogenation reactions can introduce halogen atoms into the molecule using reagents like bromine or chlorine.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Heptabarbital has been used in various scientific research applications, including:

Comparison with Similar Compounds

Properties

IUPAC Name

5-(cyclohepten-1-yl)-5-ethyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-2-13(9-7-5-3-4-6-8-9)10(16)14-12(18)15-11(13)17/h7H,2-6,8H2,1H3,(H2,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZQYDJGLKSCSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CCCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17626-60-7 (mono-hydrochloride salt)
Record name Heptabarbital [INN]
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DSSTOX Substance ID

DTXSID10198927
Record name Heptabarbital
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Molecular Weight

250.29 g/mol
Source PubChem
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Physical Description

Solid
Record name Heptabarbital
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Solubility

3.24e-01 g/L
Record name Heptabarbital
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Mechanism of Action

Heptabarbital (like all barbiturates) works by binding to the GABAA receptor at either the alpha or the beta sub unit. These are binding sites that are distinct from GABA itself and also distinct from the benzodiazepine binding site. Like benzodiazepines, barbiturates potentiate the effect of GABA at this receptor. This GABAA receptor binding decreases input resistance, depresses burst and tonic firing, especially in ventrobasal and intralaminar neurons, while at the same time increasing burst duration and mean conductance at individual chloride channels; this increases both the amplitude and decay time of inhibitory postsynaptic currents. In addition to this GABA-ergic effect, barbiturates also block the AMPA receptor, a subtype of glutamate receptor. Glutamate is the principal excitatory neurotransmitter in the mammalian CNS. Heptabarbital also appears to bind neuronal nicotinic acetylcholine receptors.
Record name Heptabarbital
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CAS No.

509-86-4
Record name Heptabarbital
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Record name Heptabarbital [INN]
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Record name HEPTABARBITAL
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Record name Heptabarbital
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Melting Point

174 °C
Record name Heptabarbital
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URL https://www.drugbank.ca/drugs/DB01354
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Record name Heptabarbital
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015443
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Heptabarbital?

A1: While the precise mechanism remains undefined, research suggests this compound, like other barbiturates, acts by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) within the central nervous system [, , ]. This enhancement leads to a reduction in neuronal excitability.

Q2: How does the route of administration influence this compound's effects?

A2: Studies show varying effects based on administration routes. Oral administration of this compound can significantly decrease the bioavailability of Bishydroxycoumarin, likely due to altered absorption and increased metabolism [, ]. Conversely, intravenous administration provides a more direct route, impacting the pharmacokinetic-pharmacodynamic relationship, particularly in cases of renal dysfunction [].

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C13H18N2O3 and a molecular weight of 250.29 g/mol.

Q4: Are there any unique spectroscopic characteristics of this compound?

A4: While specific spectroscopic data isn't extensively detailed in the provided research, gas chromatography coupled with various detectors like nitrogen-selective detectors or mass spectrometry are commonly employed for its identification and quantification [, , ].

Q5: How is this compound absorbed and distributed in the body?

A5: Absorption of this compound varies with the route of administration. Oral administration is affected by factors like co-administered drugs and individual variations [, ]. Distribution studies are limited, but research suggests rapid equilibration between cerebrospinal fluid and the brain, indicating its ability to cross the blood-brain barrier [].

Q6: What is the primary route of elimination for this compound?

A6: While specific details on elimination pathways are limited in the provided research, being a barbiturate, this compound is primarily metabolized in the liver, and its metabolites are likely excreted through urine [, , ].

Q7: How does this compound interact with other drugs, specifically anticoagulants?

A7: Studies demonstrate that this compound can significantly influence the pharmacokinetics of anticoagulants like Bishydroxycoumarin [, , ]. This interaction primarily stems from this compound's ability to induce liver enzymes, thereby accelerating the metabolism of these anticoagulants and potentially reducing their efficacy.

Q8: What are the known toxicities associated with this compound?

A8: While detailed toxicological data isn't explicitly presented in the provided research, being a barbiturate, this compound carries the risk of dependence and respiratory depression, particularly at higher doses. Specific organ toxicities haven't been extensively explored in these studies [].

Q9: What is the safety profile of this compound?

A9: The safety profile of this compound is similar to other barbiturates, with potential for abuse, dependence, and respiratory depression. Long-term use can lead to tolerance and withdrawal symptoms. These aspects necessitate careful consideration of risks and benefits before clinical use.

Q10: What analytical methods are commonly used to study this compound?

A10: Gas chromatography, often coupled with nitrogen-selective detectors or mass spectrometry, is frequently employed for the quantification and identification of this compound in biological samples [, , ]. These methods offer high sensitivity and specificity, crucial for accurate pharmacokinetic and metabolic studies.

Q11: What are the potential applications of this compound based on the current research?

A11: While once used clinically as a sedative and hypnotic agent, this compound’s applications have diminished due to safer alternatives. Currently, its primary use is in research settings to study drug metabolism, enzyme induction, and drug interactions, particularly concerning the cytochrome P450 system [, , ].

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